Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-
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Overview
Description
Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 g/mol . It is a derivative of hydrazinecarboxamide and is characterized by the presence of a 2-chlorophenyl group attached to the ethylidene moiety. This compound is primarily used in research and development and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- typically involves the reaction of hydrazinecarboxamide with 2-chloroacetophenone under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide: A simpler derivative with a molecular formula of CH5N3O.
Hydrazinecarboxamide, 2-(1-methylethylidene)-: Another derivative with a molecular formula of C4H9N3O
Uniqueness
Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(2-chlorophenyl)ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYYNWCEQGXCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296532 |
Source
|
Record name | Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121149-68-6 |
Source
|
Record name | Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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